PPAR|A/GR modulator 1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

PPAR|A/GR modulator 1: is a compound that acts on peroxisome proliferator-activated receptors and glucocorticoid receptors. These receptors are involved in various physiological processes, including lipid metabolism, glucose homeostasis, inflammation, and cell differentiation. The modulation of these receptors has significant implications for the treatment of metabolic disorders, cardiovascular diseases, and certain types of cancer .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of PPAR|A/GR modulator 1 typically involves the structure-based design and synthesis of selective modulators. For instance, a novel decanoic acid-based selective modulator was synthesized using a combination of structure-based design, molecular docking, and in vitro and in vivo characterization . The reaction conditions often include the use of specific reagents and catalysts to achieve the desired selectivity and efficacy.

Industrial Production Methods: Industrial production methods for PPAR|A/GR modulators involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis, which allows for better control over reaction parameters and scalability .

Análisis De Reacciones Químicas

Types of Reactions: PPAR|A/GR modulator 1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its efficacy and selectivity.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired outcomes .

Major Products: The major products formed from these reactions include modified versions of the original compound with enhanced pharmacological properties. These modifications can improve the compound’s binding affinity, selectivity, and overall therapeutic potential .

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, PPAR|A/GR modulator 1 is used as a tool compound to study the structure-activity relationships of peroxisome proliferator-activated receptors and glucocorticoid receptors. This helps in the design and development of more potent and selective modulators .

Biology: In biology, the compound is used to investigate the role of peroxisome proliferator-activated receptors and glucocorticoid receptors in various physiological processes, including lipid metabolism, glucose homeostasis, and inflammation .

Medicine: In medicine, this compound has potential therapeutic applications in the treatment of metabolic disorders, cardiovascular diseases, and certain types of cancer. The compound’s ability to modulate these receptors can help in managing conditions like diabetes, obesity, and cancer .

Industry: In the pharmaceutical industry, this compound is used in drug discovery and development programs to identify new therapeutic agents targeting peroxisome proliferator-activated receptors and glucocorticoid receptors .

Mecanismo De Acción

PPAR|A/GR modulator 1 exerts its effects by binding to the ligand-binding domains of peroxisome proliferator-activated receptors and glucocorticoid receptors. This binding induces conformational changes in the receptors, leading to the activation or repression of target gene expression. The molecular targets and pathways involved include the regulation of lipid and glucose metabolism, inflammation, and cell differentiation .

Comparación Con Compuestos Similares

Fenofibrate: A PPARα agonist used to treat dyslipidemia.

Rosiglitazone: A PPARγ agonist used to treat type 2 diabetes mellitus.

Elafibranor: A dual PPARα/δ agonist under development for the treatment of non-alcoholic steatohepatitis

Uniqueness: PPAR|A/GR modulator 1 is unique in its ability to modulate both peroxisome proliferator-activated receptors and glucocorticoid receptors, providing a broader range of therapeutic applications compared to compounds that target only one receptor subtype .

Propiedades

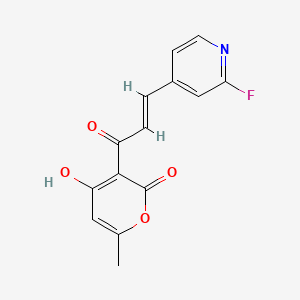

Fórmula molecular |

C14H10FNO4 |

|---|---|

Peso molecular |

275.23 g/mol |

Nombre IUPAC |

3-[(E)-3-(2-fluoropyridin-4-yl)prop-2-enoyl]-4-hydroxy-6-methylpyran-2-one |

InChI |

InChI=1S/C14H10FNO4/c1-8-6-11(18)13(14(19)20-8)10(17)3-2-9-4-5-16-12(15)7-9/h2-7,18H,1H3/b3-2+ |

Clave InChI |

FDUNJKZGKXZYCK-NSCUHMNNSA-N |

SMILES isomérico |

CC1=CC(=C(C(=O)O1)C(=O)/C=C/C2=CC(=NC=C2)F)O |

SMILES canónico |

CC1=CC(=C(C(=O)O1)C(=O)C=CC2=CC(=NC=C2)F)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-Fluoro-6-(4-fluoro-3-(2-(3-(trifluoromethoxy)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)-3-oxocyclobutane-1-carboxamide](/img/structure/B12396369.png)

![5-[6-(2-cyclopropylethynyl)-5-[(1R,2R)-2-(difluoromethyl)cyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12396395.png)

![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12396425.png)